2-Amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride typically involves the reaction of 4-bromo-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromo-2-chlorophenyl)ethanol: Similar structure with a chlorine atom instead of a methyl group.
2-Amino-2-(4-methoxyphenyl)ethanol: Similar structure with a methoxy group instead of a bromine atom.
Uniqueness
2-Amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group influences its reactivity and interactions with molecular targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H13BrClNO |
---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H |
InChI Key |
PKSIKAJSFIOGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CO)N.Cl |
Origin of Product |
United States |
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